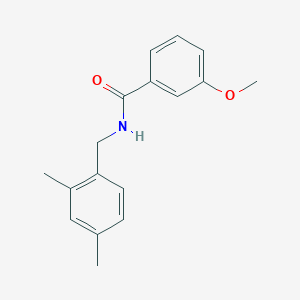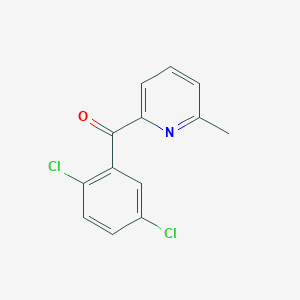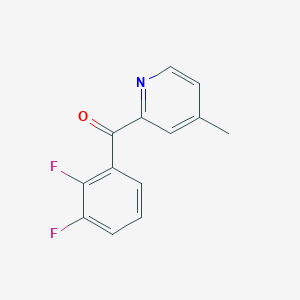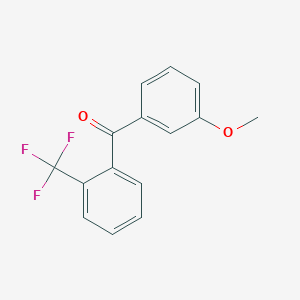
1-(羟甲基)环丙烷甲酰胺
描述
1-(Hydroxymethyl)cyclopropanecarboxamide, commonly known as HMCPC, is an important organic compound used in various scientific research applications. HMCPC is a cyclic amide structure, composed of a hydroxymethyl group and a cyclopropanecarboxamide group. It has been widely studied due to its unique properties, which make it an attractive compound for use in synthetic organic chemistry, drug discovery, and other scientific research applications.
科学研究应用
在抗抑郁药开发中的潜力
Bonnaud 等人(1987 年)的一项研究探讨了环丙烷甲酸的衍生物,包括与 1-(羟甲基)环丙烷甲酰胺相关的化合物,作为潜在的抗抑郁药。他们发现一些衍生物比已知的抗抑郁药(如丙咪嗪和去甲丙咪嗪)更活跃,表明这些化合物在开发新抗抑郁药中的潜力 (Bonnaud 等,1987)。
乙烯生物合成和亲和纯化技术
Pirrung 等人(1989 年)报道了与我们感兴趣的化合物相关的 1-氨基-2-(羟甲基)环丙烷甲酸的光学活性形式的合成。这项研究因其在亲和纯化技术和抗体产生中的应用而具有重要意义,特别是在植物乙烯生物合成的背景下 (Pirrung 等,1989)。
合成和结构表征
沈德龙(2008 年)合成了一种与 1-(羟甲基)环丙烷甲酰胺密切相关的化合物,通过 X 射线衍射分析提供了其结构的宝贵信息。这项研究有助于我们了解该化合物的物理和化学性质 (沈德龙,2008)。
在癌症研究中的抗增殖活性
Lu 等人(2021 年)合成了一种与 1-(羟甲基)环丙烷甲酰胺在结构上相似的化合物,并研究了其对癌细胞系的抗增殖活性。这项研究突出了此类化合物在癌症治疗中的潜在应用 (Lu 等,2021)。
作用机制
Target of Action
Cyclopropane derivatives are known to interact with various biological targets, depending on their specific functional groups .
Mode of Action
Cyclopropane derivatives, in general, are known to undergo reactions with carbenes, leading to the formation of substituted cyclopropanes . This reaction could potentially alter the function of the target molecule, leading to changes in cellular processes .
Biochemical Pathways
Cyclopropane derivatives can potentially influence a variety of biochemical pathways due to their reactivity .
Result of Action
The reactivity of cyclopropane derivatives can lead to changes in the structure and function of target molecules, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Hydroxymethyl)cyclopropanecarboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
生化分析
Biochemical Properties
1-(Hydroxymethyl)cyclopropanecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group allows it to form hydrogen bonds with amino acid residues in enzymes, potentially influencing enzyme activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting protein conformation and function. These interactions can modulate the activity of enzymes and proteins, making 1-(Hydroxymethyl)cyclopropanecarboxamide a valuable tool in biochemical studies .
Cellular Effects
1-(Hydroxymethyl)cyclopropanecarboxamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular metabolism, including the regulation of metabolic enzymes and the production of metabolites .
Molecular Mechanism
The molecular mechanism of 1-(Hydroxymethyl)cyclopropanecarboxamide involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can occur through hydrogen bonding, hydrophobic interactions, or covalent modifications. Additionally, 1-(Hydroxymethyl)cyclopropanecarboxamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Hydroxymethyl)cyclopropanecarboxamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-(Hydroxymethyl)cyclopropanecarboxamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(Hydroxymethyl)cyclopropanecarboxamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 1-(Hydroxymethyl)cyclopropanecarboxamide may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
属性
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(8)5(3-7)1-2-5/h7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTACPUNZACSGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653238 | |
| Record name | 1-(Hydroxymethyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123169-27-6 | |
| Record name | 1-(Hydroxymethyl)cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Hydroxymethyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopropane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



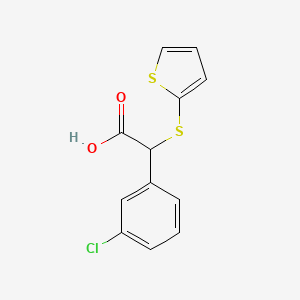



![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)
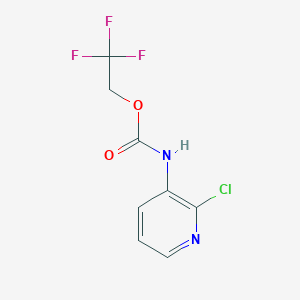
![2-chloro-N-{[4-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1452544.png)
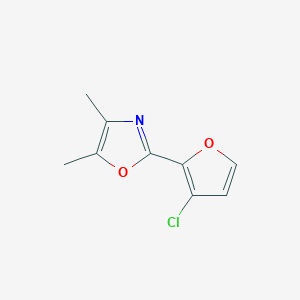
![Ethyl benzo[b]thiophene-7-carboxylate](/img/structure/B1452547.png)
